1-(Methylsulfonyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Methylsulfonyl)piperazine (1-MSP), also known as methanesulfonylpiperazine or n-mesylpiperazine, is a chemical compound used primarily as an intermediate in pharmaceutical and chemical research [, ].

Chemical Properties

1-MSP is a white crystalline solid with a molecular formula of C₅H₁₂N₂O₂S and a molecular weight of 164.23 g/mol []. It is slightly soluble in water [].Applications in Research

The key application of 1-MSP lies in its ability to serve as a building block for the synthesis of more complex molecules with potential therapeutic or functional applications. Researchers utilize 1-MSP as a precursor in the design and development of various compounds, including:- LpxH Inhibitors: Studies have explored the use of 1-MSP derivatives as inhibitors of the enzyme LpxH, which plays a crucial role in bacterial cell wall synthesis. By inhibiting LpxH, these compounds may have potential as novel antibiotics [].

- Other Pharmaceutical Targets: The versatile structure of 1-MSP allows for further chemical modifications, enabling the creation of analogs that target various biological processes. Research efforts are ongoing to explore its potential applications in diverse therapeutic areas [].

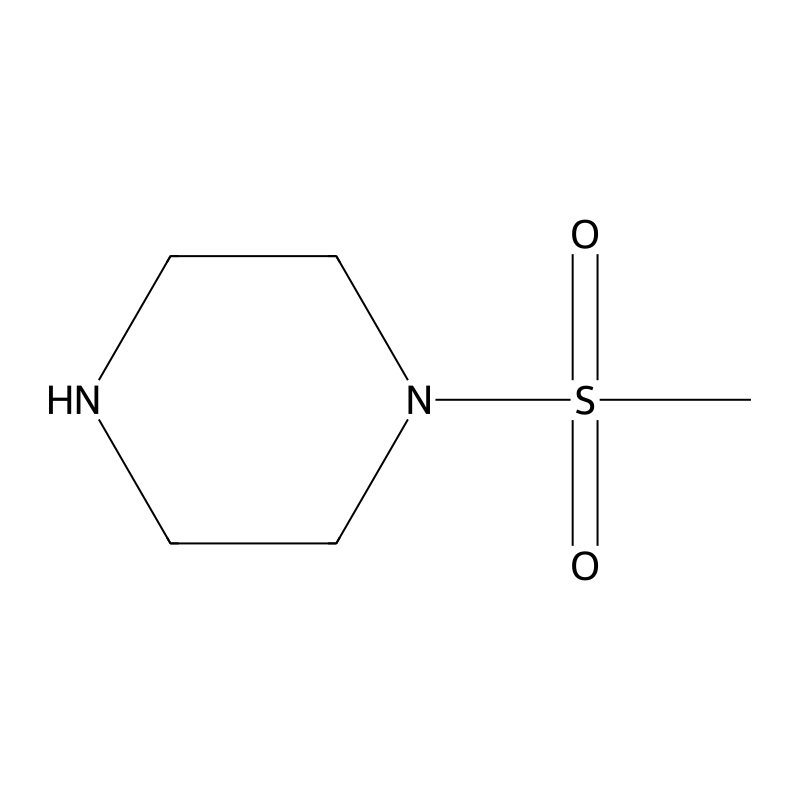

1-(Methylsulfonyl)piperazine is characterized by its piperazine structure, which consists of a six-membered ring containing two nitrogen atoms. The methylsulfonyl group (-SO2CH3) is attached to one of the nitrogen atoms, enhancing the compound's solubility and reactivity. This compound has garnered attention for its potential as an intermediate in pharmaceutical synthesis and chemical research due to its unique structural features and functional groups .

- Nucleophilic Substitution: The methylsulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions.

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, particularly when interacting with electron-rich aromatic systems .

- Condensation Reactions: It can also participate in condensation reactions, forming larger molecular structures that may have enhanced biological activity.

Research indicates that 1-(methylsulfonyl)piperazine exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that compounds containing piperazine rings can possess antimicrobial activity, making them candidates for developing new antibiotics.

- CNS Activity: Piperazine derivatives are often explored for their potential effects on the central nervous system, including anxiolytic and antidepressant activities .

Several methods exist for synthesizing 1-(methylsulfonyl)piperazine:

- Direct Alkylation: The piperazine base can be alkylated using methylsulfonyl chloride in the presence of a base such as sodium hydroxide.

- Nucleophilic Substitution: Starting from substituted piperazines, nucleophilic substitution can introduce the methylsulfonyl group effectively.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and coupling reactions to build more complex architectures .

1-(Methylsulfonyl)piperazine is primarily utilized in:

- Pharmaceutical Development: As an intermediate in synthesizing various pharmaceutical agents.

- Chemical Research: In studies exploring new chemical entities with potential therapeutic effects.

- Agricultural Chemistry: Investigated for possible applications in agrochemicals due to its biological activity.

Studies focusing on the interactions of 1-(methylsulfonyl)piperazine with biological targets are essential for understanding its pharmacological potential. These studies often involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- In Vivo and In Vitro Studies: Conducting experiments to assess the biological effects and mechanisms of action within living organisms or cell cultures.

1-(Methylsulfonyl)piperazine shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(Methylthio)piperazine | Piperazine derivative | Contains a thioether instead of a sulfonyl group |

| 4-Methylpiperazine | Piperazine derivative | Lacks the sulfonyl group; primarily studied for CNS effects |

| 1-(Phenyl)methylpiperazine | Piperazine derivative | Exhibits different pharmacological activities due to phenyl substitution |

The uniqueness of 1-(methylsulfonyl)piperazine lies in its specific methylsulfonyl substitution, which enhances solubility and reactivity compared to other piperazine derivatives. This characteristic makes it particularly valuable in pharmaceutical synthesis and research applications .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant